2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride, which precisely describes the structural features and positioning of heteroatoms within the bicyclic framework. This nomenclature follows established conventions where the prefix "oxa" indicates the presence of an oxygen atom at position 2, while "aza" denotes the nitrogen atom at position 3 within the bicyclic system. The descriptor [2.2.2] specifies the bridging pattern, indicating that the bicyclic structure contains three bridges, each comprising two carbon atoms connecting the bridgehead positions.
The compound is registered under Chemical Abstracts Service number 110590-22-2, providing a unique identifier for database searches and regulatory documentation. The molecular data list number is recorded as MFCD30502176, which serves as an additional reference identifier in chemical databases. The PubChem compound identifier is 86158837, facilitating access to comprehensive physicochemical data and biological activity information.
Alternative chemical designations for this compound include various synonyms that reflect different naming conventions and database entries. The compound may be referenced as 2-oxa-3-azabicyclo[2.2.2]octane semicolon hydrochloride in some databases, emphasizing the salt formation between the bicyclic base and hydrochloric acid. Additional catalog designations include product codes such as 2321EA from commercial suppliers, which are used for procurement and inventory management purposes.
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 110590-22-2 |
| Molecular Data List Number | MFCD30502176 |
| PubChem Compound Identifier | 86158837 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
The systematic nomenclature reflects the compound's classification as a heterocyclic bicyclic amine salt, where the bicyclic framework contains eight carbon atoms arranged in a rigid three-dimensional structure. The hydrochloride designation indicates the protonation state of the nitrogen atom and the presence of a chloride counterion, which significantly influences the compound's solubility characteristics and crystalline properties.
Properties
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSVKVKARYQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-Oxa-3-azabicyclo[2.2.2]octane Core
The bicyclic framework of 2-oxa-3-azabicyclo[2.2.2]octane typically arises from intramolecular cyclization reactions involving amino alcohol or epoxy amine precursors. Although direct literature on the hydrochloride salt preparation is limited, closely related bicyclic amino compounds have been synthesized via:
Intramolecular Lactonization/Lactamization : Starting from amino acid esters bearing epoxy or hydroxy groups, intramolecular nucleophilic attack leads to ring closure forming the bicyclic system. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was prepared from ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salt through an intramolecular lactonization reaction, followed by purification and crystallization steps.
Epoxide Ring Opening by Amines : A common synthetic strategy involves the reaction of an epoxide with a suitable amine, leading to ring opening and subsequent cyclization to form the bicyclic structure. This method allows for the introduction of the nitrogen and oxygen atoms in the bicyclic scaffold.
Preparation of the Hydrochloride Salt
The hydrochloride salt form of 2-oxa-3-azabicyclo[2.2.2]octane is typically prepared by:
Salt Formation via Acid-Base Reaction : The free base bicyclic amine is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol, isopropanol, or ethyl acetate to form the hydrochloride salt. This process improves the compound's stability, crystallinity, and solubility profile.
Crystallization and Purification : The crude hydrochloride salt is purified by recrystallization from solvent mixtures like dichloromethane/diethyl ether or ethanol/water to obtain high-purity crystalline material suitable for characterization and further use.
Detailed Preparation Procedure (Example)
| Step | Procedure Description | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of bicyclic amine precursor | Ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride | Room temperature, stirring | Formation of amino epoxide intermediate |
| 2 | Intramolecular cyclization (lactonization) | Base or acid catalyst as needed | Controlled temperature (e.g., 25-50°C) | Formation of bicyclic 2-oxa-3-azabicyclo[2.2.2]octane core |
| 3 | Isolation of free base | Organic solvent extraction (e.g., dichloromethane) | Ambient temperature | Crude bicyclic amine |
| 4 | Salt formation | Addition of HCl in ethanol or isopropanol | Stirring at room temperature | Formation of hydrochloride salt |
| 5 | Purification | Recrystallization from dichloromethane/diethyl ether or ethanol/water | Cooling to 0-5°C | Pure 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride crystals |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms the bicyclic structure and purity of the compound after synthesis and salt formation.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition consistent with the bicyclic hydrochloride salt.
Single Crystal X-ray Diffraction : Provides definitive structural confirmation of the bicyclic framework and salt form, including bond lengths and angles.
Research Findings and Optimization Notes
The intramolecular cyclization step is critical for the yield and stereochemical purity of the bicyclic compound. Reaction conditions such as temperature, solvent polarity, and pH must be optimized.
The choice of solvent during salt formation affects crystallinity and purity; mixed solvent systems like dichloromethane/diethyl ether have proven effective.
The hydrochloride salt form enhances the compound's stability, making it suitable for further synthetic transformations or pharmaceutical applications.
Purification by recrystallization is preferred over chromatographic methods for scalability and purity.
Summary Table: Key Parameters in Preparation
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Cyclization Temperature | 25-50°C | Avoids side reactions |
| Solvent for Cyclization | Polar aprotic (e.g., dichloromethane) | Facilitates ring closure |
| Acid for Salt Formation | HCl (aqueous or ethanolic) | Stoichiometric amounts |
| Solvent for Salt Formation | Ethanol, isopropanol | Good solubility and crystallization |
| Purification Method | Recrystallization | Preferred for purity and yield |
| Characterization Techniques | ^1H NMR, HRMS, X-ray diffraction | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Drug Discovery
The compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its structural similarity to tropane alkaloids allows it to target central nervous system disorders effectively. Research indicates that derivatives of this bicyclic compound can act on multiple biological targets, including receptors involved in neurological functions and pain modulation .
Case Study:
A study investigated the agonistic effects of modified derivatives of 2-Oxa-3-azabicyclo[2.2.2]octane on muscarinic receptors (M1 and M4), demonstrating potential therapeutic applications in treating diseases mediated by these receptors .
| Compound | Target Receptor | Effect |
|---|---|---|
| Derivative A | M1 | Agonist activity |
| Derivative B | M4 | Partial agonist activity |
Building Block for Complex Molecules
The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis. It can participate in oxidation, reduction, and substitution reactions, leading to the formation of diverse chemical entities.
Synthetic Routes:
Common methods for synthesizing 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride include:
- Reaction of aziridines with epoxides in the presence of catalysts.
- Oxidative transformations using reagents like hydrogen peroxide.
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | 2-Oxa-3-azabicyclo + H₂O₂ | Oxidized derivatives |
| Reduction | 2-Oxa-3-azabicyclo + NaBH₄ | Reduced derivatives |
| Substitution | 2-Oxa-3-azabicyclo + R-X | Substituted products |
Enzyme Mechanisms and Interactions
In biological research, this compound is utilized to study enzyme mechanisms due to its ability to mimic certain biological structures. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy .
Binding Studies:
Interaction studies often employ techniques such as radiolabeled binding assays or surface plasmon resonance to evaluate the compound's affinity for various biological targets.
Key Findings:
Research has demonstrated that modifications to the bicyclic structure can significantly enhance binding affinity and selectivity toward specific enzyme targets.
Mechanism of Action
The mechanism by which 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes and functions.
Comparison with Similar Compounds
2-Azabicyclo[2.2.2]octane Hydrochloride
- Structure : Replaces the oxygen atom in the 2-oxa analog with nitrogen, forming a 2-aza-3-azabicyclo[2.2.2]octane system.
- Properties : Increased basicity due to the additional nitrogen, enhancing solubility in acidic environments.
- Applications : Used in intermediates for antipsychotic drugs (e.g., quinuclidine derivatives) .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
- Structure : Alters ring size ([3.2.1] vs. [2.2.2]) and heteroatom positions.
- Properties : Reduced strain due to larger rings, improving thermal stability.
- Applications : Intermediate in agrochemicals and antibiotics .
Ring Size and Strain Variations
2-Azabicyclo[2.2.1]heptane Derivatives
- Structure : Smaller [2.2.1] bicyclic system with one nitrogen atom.
- Properties : Higher ring strain increases reactivity, favoring nucleophilic substitutions.
- Applications : Precursors for antiviral agents (e.g., CEVIMELINE intermediates) .
Substituent-Driven Functional Differences
EVP-6124 HCl (Encenicline)
BMS-933043
- Structure : Features a spiro-oxazoline moiety attached to the bicyclo[2.2.2]octane system.
- Properties : Improved selectivity for α7 nAChRs over other subtypes.
- Applications : Preclinical studies for Alzheimer’s disease .
Positional Isomers and Analogues
3-(2-Chloroethyl)-1-azabicyclo[2.2.2]octane Hydrochloride
exo-2-Azabicyclo[2.2.1]heptan-6-ol Hydrochloride
- Structure : exo-hydroxy group on a [2.2.1] system.
- Properties : Polar hydroxyl group improves solubility but reduces membrane permeability.
- Applications : Intermediate for chiral catalysts .
Biological Activity
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride, with the CAS number 110590-22-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 155.64 g/mol.
This compound has been shown to interact with various biological targets, influencing multiple pathways:
- Receptor Interaction : It acts as an agonist for certain receptors, which can modulate physiological responses.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activities
The biological activities of this compound include:
- Antibacterial Properties : Studies indicate that this compound exhibits significant antibacterial activity against various strains, making it a potential candidate for antibiotic development.
- Neuropharmacological Effects : Preliminary research suggests that it may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid after oral administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Case Studies
Several studies highlight the effectiveness of this compound:
- Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antibiotic .
- Neuropharmacological Applications : Research indicated that this compound could enhance cognitive function in animal models, suggesting its utility in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride to achieve high yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while accounting for interactions between variables . Purification techniques like recrystallization or chromatography should be validated via HPLC or NMR to confirm purity >95% .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Combine H/C NMR to analyze bicyclic framework and substituent positions. IR spectroscopy can validate functional groups (e.g., N-H stretching at ~3300 cm) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) can confirm molecular weight (191.66 g/mol) .
Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via periodic HPLC analysis. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel catalytic or biological systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes) . Pair computational predictions with experimental validation using kinetic assays .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) across studies?
- Methodological Answer : Standardize assay protocols (e.g., MIC testing per CLSI guidelines) and control for variables like bacterial strain variability and compound solubility. Meta-analysis of published data with statistical tools (e.g., ANOVA) can identify outliers or confounding factors . Replicate studies under identical conditions to confirm reproducibility .
Q. What advanced separation techniques are suitable for isolating stereoisomers or derivatives of this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC) for enantiomer separation. X-ray crystallography can confirm stereochemical assignments .
Q. How should researchers design in vitro toxicity studies to evaluate the compound’s safety profile?
- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) and genotoxicity tests (Ames test). Adhere to OECD guidelines for acute oral toxicity (LD determination in rodents) and include positive/negative controls. Reference GHS classifications (e.g., H302, H315) for hazard communication .
Methodological Considerations
- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to identify experimental variables contributing to divergent results. Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray) .
- Reaction Design : Integrate ICReDD’s computational-experimental feedback loop for reaction optimization, leveraging quantum chemical calculations to narrow experimental conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
